molecular formula C10H8Br2O4 B2863915 2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid CAS No. 1449412-39-8

2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid

Cat. No.: B2863915
CAS No.: 1449412-39-8
M. Wt: 351.978
InChI Key: QHFDINIDTSXWMR-UHFFFAOYSA-N
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Description

“2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is a chemical compound with the molecular formula C10H8Br2O4 . It has an average mass of 351.976 Da and a monoisotopic mass of 349.878906 Da .


Molecular Structure Analysis

The molecular structure of “2,2’-(2,5-Dibromo-1,4-phenylene)bisacetic acid” is characterized by the presence of two acetic acid groups attached to a 1,4-phenylene ring, which is further substituted with two bromine atoms .


Physical and Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm3, a boiling point of 514.2±45.0 °C at 760 mmHg, and a flash point of 264.8±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 75 Å2, and it has a molar refractivity of 63.9±0.3 cm3 .

Scientific Research Applications

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Research on coordination complexes and MOFs has been significantly advanced by using flexible dicarboxylate ligands similar to 2,2'-(2,5-Dibromo-1,4-phenylene)bisacetic acid. These ligands facilitate the formation of novel coordination polymeric architectures with potential applications in catalysis, gas storage, and separation technologies. For example, studies have demonstrated the use of ether-bridged dicarboxylic acids for the synthesis of coordination polymers with promising photocatalytic properties for the degradation of dye pollutants in water (Lu et al., 2021)[https://consensus.app/papers/four-coordination-complexes-prepared-degradation-methyl-lu/cf3cdfafdd275994b55c057dee9ff39a/?utm_source=chatgpt].

Polymer Science

In the realm of polymer science, dicarboxylic acids are pivotal in synthesizing new polymeric materials with enhanced thermal properties and solubility. These materials are crucial for developing high-performance plastics, fibers, and composites. Research indicates that incorporating dicarboxylic acid monomers into polymer chains can significantly improve the polymers' thermal stability and solubility, making them suitable for advanced engineering applications (Kamel, Mutar, & Khlewee, 2019)[https://consensus.app/papers/synthesis-characterization-diacid-monomers-poly-kamel/a294e28c1aab5cd4a09f3d2a43e88750/?utm_source=chatgpt].

Material Engineering and Sensing Applications

Metal-organic frameworks and coordination polymers synthesized using dicarboxylic acids have shown exceptional capabilities in sensing and removing hazardous substances. These materials' unique structural characteristics allow for the specific sensing and adsorption of metal ions, offering promising applications in environmental monitoring and remediation (Wang et al., 2017)[https://consensus.app/papers/series-transition-coordination-polymers-ligands-sensing-wang/fc947e47dcbd5cb5a0db27bdbe2b4b95/?utm_source=chatgpt].

Properties

IUPAC Name

2-[2,5-dibromo-4-(carboxymethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O4/c11-7-1-5(3-9(13)14)8(12)2-6(7)4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFDINIDTSXWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)CC(=O)O)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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